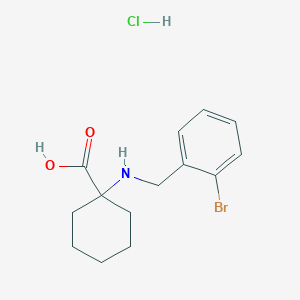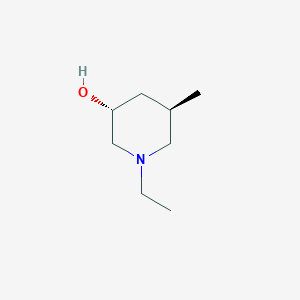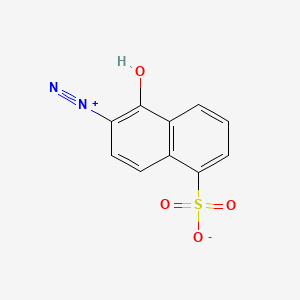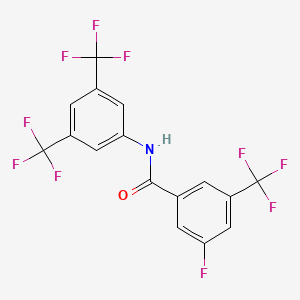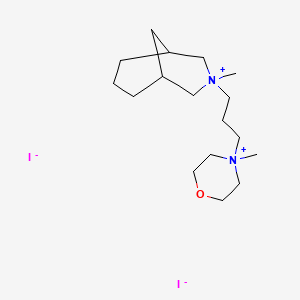
Morpholinium, 4-methyl-4-(3-(3-methyl-3-azoniabicyclo(3.3.1)non-3-yl)propyl)-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholinium, 4-methyl-4-(3-(3-methyl-3-azoniabicyclo(331)non-3-yl)propyl)-, diiodide is a complex organic compound with a unique structure It is characterized by the presence of a morpholinium ion, a bicyclic nonane structure, and two iodine atoms
Vorbereitungsmethoden
The synthesis of Morpholinium, 4-methyl-4-(3-(3-methyl-3-azoniabicyclo(3.3.1)non-3-yl)propyl)-, diiodide typically involves multiple steps. The process begins with the preparation of the morpholinium ion, followed by the introduction of the bicyclic nonane structure. The final step involves the addition of iodine atoms to form the diiodide compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Morpholinium, 4-methyl-4-(3-(3-methyl-3-azoniabicyclo(3.3.1)non-3-yl)propyl)-, diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Morpholinium, 4-methyl-4-(3-(3-methyl-3-azoniabicyclo(3.3.1)non-3-yl)propyl)-, diiodide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound may have applications in industrial processes, such as catalysis and material synthesis.
Wirkmechanismus
The mechanism of action of Morpholinium, 4-methyl-4-(3-(3-methyl-3-azoniabicyclo(3.3.1)non-3-yl)propyl)-, diiodide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Morpholinium, 4-methyl-4-(3-(3-methyl-3-azoniabicyclo(3.3.1)non-3-yl)propyl)-, diiodide can be compared with other similar compounds, such as:
Morpholinium derivatives: These compounds share the morpholinium ion but differ in their substituents and overall structure.
Bicyclic nonane derivatives: These compounds have a similar bicyclic nonane structure but may lack the morpholinium ion or iodine atoms.
Diiodide compounds: These compounds contain two iodine atoms but differ in their core structure and functional groups. The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
64058-08-8 |
|---|---|
Molekularformel |
C17H34I2N2O |
Molekulargewicht |
536.3 g/mol |
IUPAC-Name |
4-methyl-4-[3-(3-methyl-3-azoniabicyclo[3.3.1]nonan-3-yl)propyl]morpholin-4-ium;diiodide |
InChI |
InChI=1S/C17H34N2O.2HI/c1-18(9-11-20-12-10-18)7-4-8-19(2)14-16-5-3-6-17(13-16)15-19;;/h16-17H,3-15H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
PJSNFIXEOXHFHW-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+]1(CCOCC1)CCC[N+]2(CC3CCCC(C3)C2)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


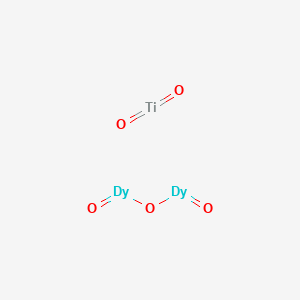
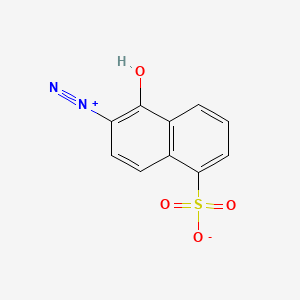
![2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile](/img/structure/B13779573.png)

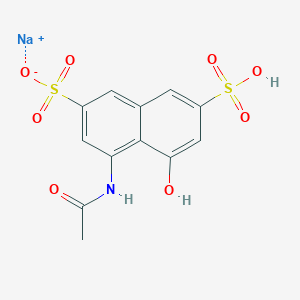

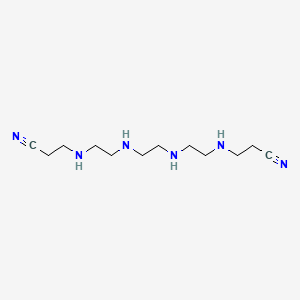

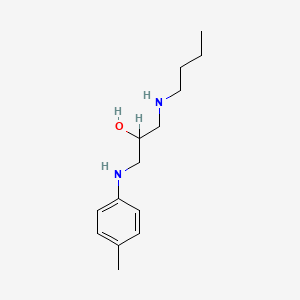
![Methyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B13779621.png)
